molecular formula C22H27N3OS B085537 Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL CAS No. 1053-74-3

Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL

Cat. No. B085537
CAS RN: 1053-74-3
M. Wt: 381.5 g/mol
InChI Key: WKCTYFQBCFYMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL is a chemical compound that has been used extensively in scientific research. It is a member of the phenothiazine family of compounds and is known for its unique properties that make it useful in a variety of applications. In

Mechanism Of Action

The exact mechanism of action of Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL is not fully understood. However, it is known to interact with various biological targets, including G protein-coupled receptors and ion channels. It has been shown to modulate the activity of these targets, leading to changes in cellular signaling pathways.

Biochemical And Physiological Effects

Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL has a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine and serotonin. It has also been shown to affect ion channel activity, leading to changes in the electrical properties of cells. These effects can have significant implications for the functioning of the nervous system and other biological processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL in lab experiments is its versatility. It can be used to study a variety of biological processes and has a wide range of applications. However, it is also important to note that the compound has some limitations. For example, it may have off-target effects that can complicate experimental results. Additionally, the compound may be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for research involving Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL. One area of research could focus on the development of new derivatives of the compound that have improved selectivity and reduced toxicity. Another area of research could focus on the use of the compound as a therapeutic agent for the treatment of neurological disorders. Additionally, the compound could be used to study the role of various biological targets in disease processes, leading to the development of new treatments and therapies.

Synthesis Methods

The synthesis of Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL involves the reaction of 2-chloro-10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazine with sodium methoxide in methanol. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The compound is then purified using column chromatography to obtain a pure sample.

Scientific Research Applications

Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL has been used extensively in scientific research as a tool for studying various biological processes. It has been used in the study of neurotransmitter release, receptor binding, and ion channel activity. It has also been used as a fluorescent probe to study the dynamics of membrane proteins.

properties

CAS RN

1053-74-3

Product Name

Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL

Molecular Formula

C22H27N3OS

Molecular Weight

381.5 g/mol

IUPAC Name

1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]ethanone

InChI

InChI=1S/C22H27N3OS/c1-17(26)18-8-9-22-20(16-18)25(19-6-3-4-7-21(19)27-22)11-5-10-24-14-12-23(2)13-15-24/h3-4,6-9,16H,5,10-15H2,1-2H3

InChI Key

WKCTYFQBCFYMAR-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C

Other CAS RN

1053-74-3

Origin of Product

United States

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